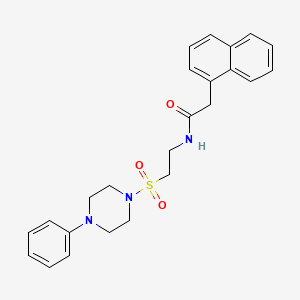

2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide

Description

Properties

IUPAC Name |

2-naphthalen-1-yl-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O3S/c28-24(19-21-9-6-8-20-7-4-5-12-23(20)21)25-13-18-31(29,30)27-16-14-26(15-17-27)22-10-2-1-3-11-22/h1-12H,13-19H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXFLZYOOBFXUTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)CCNC(=O)CC3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(naphthalen-1-yl)-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)acetamide is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

This structure features a naphthalene ring, a piperazine moiety, and an acetamide functional group, which are critical for its biological interactions.

Anticonvulsant Activity

Recent studies have shown that derivatives of the compound exhibit significant anticonvulsant activity. For instance, an evaluation of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives demonstrated their efficacy in animal models of epilepsy. The study utilized the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (PTZ) tests to assess anticonvulsant properties. Notably, several compounds displayed protective effects against seizures at varying doses, indicating a promising therapeutic potential for epilepsy treatment .

Binding Affinity Studies

Binding affinity studies have revealed that modifications to the piperazine and naphthalene moieties significantly influence the compound's interaction with dopamine receptors. For example, compounds with specific substitutions showed high binding affinities for D2 and D3 receptors, with Ki values in the low nanomolar range (e.g., K_i for D2 = 5.22 nM, K_i for D3 = 1.27 nM). Such interactions suggest that these compounds may have applications in treating disorders linked to dopaminergic signaling, including schizophrenia and Parkinson's disease .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the presence of bulky hydrophobic groups enhances binding affinity and selectivity for dopamine receptors. For instance, compounds with a 4-substituted piperazine ring demonstrated favorable interactions with both D2 and D3 receptors compared to their less substituted counterparts .

Toxicity Profile

Toxicological assessments have shown that many derivatives exhibit low acute neurological toxicity in rodent models, which is crucial for their development as safe therapeutic agents. The rotarod test was employed to evaluate motor coordination and potential neurotoxicity .

Study 1: Anticonvulsant Efficacy

A study conducted on a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated their anticonvulsant activity using the MES model. The results indicated that certain compounds provided significant seizure protection at doses of 100 mg/kg and 300 mg/kg, particularly those with higher lipophilicity .

| Compound ID | Dose (mg/kg) | MES Protection | Time Point |

|---|---|---|---|

| 14 | 100 | Yes | 0.5 h |

| 20 | 300 | Yes | 4 h |

| 24 | 100 | Yes | 0.5 h |

Study 2: Dopamine Receptor Binding

In another investigation focusing on receptor binding profiles, selected compounds were assessed for their affinity towards dopamine receptors. The findings suggested that structural modifications led to enhanced selectivity for D3 over D2 receptors, which could be beneficial in developing treatments targeting specific dopaminergic pathways .

| Compound ID | K_i (D2) nM | K_i (D3) nM | D2/D3 Ratio |

|---|---|---|---|

| 14 | 57.7 | 1.21 | 47.7 |

| 20a | 7.08 | 2.65 | 2.67 |

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorophenyl Analogs : The introduction of fluorine atoms (e.g., in ) increases electronegativity and metabolic stability, which enhances receptor binding affinity. However, excessive fluorination may reduce solubility .

- Methoxyphenyl-Piperazine Derivatives : The methoxy group (e.g., in ) improves π-π stacking with aromatic residues in receptor pockets, as seen in antipsychotic drug design.

- Imidazole-Thioether Hybrids : Compounds like leverage the imidazole ring’s ability to coordinate metal ions or participate in hydrogen bonding, which is advantageous in enzyme inhibition .

- Sulfonyl-Piperazine Motif : This group (common in ) facilitates interactions with sulfhydryl or amine groups in target proteins, often seen in kinase inhibitors or GPCR modulators.

Pharmacological Comparison

- CNS Targets: Piperazine-containing analogs (e.g., ) are frequently explored for dopamine D2/5-HT1A receptor modulation. Fluorophenyl variants may exhibit reduced off-target effects compared to non-halogenated compounds .

- Anti-inflammatory Potential: Naphthalene-acetamide derivatives (e.g., ) have been investigated for COX-2 inhibition, though toxicity remains a challenge .

- Antimicrobial Activity : Imidazole-thioether analogs (e.g., ) show promise against fungal pathogens, but their sulfonyl counterparts lack comparable data .

Physicochemical Properties

- Lipophilicity : Naphthalene derivatives generally exhibit higher logP values (>3), favoring membrane permeability but risking solubility issues. Methoxy groups (e.g., ) mitigate this by introducing polar surfaces.

- Metabolic Stability : Sulfonyl-piperazine linkages resist oxidative metabolism, extending half-life in vivo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.